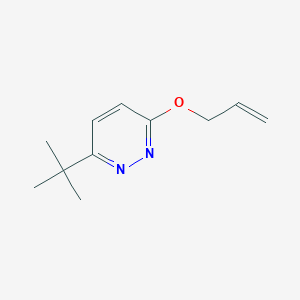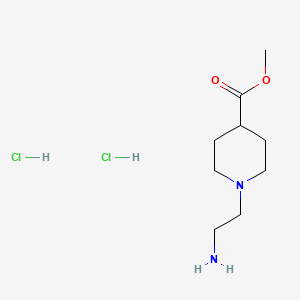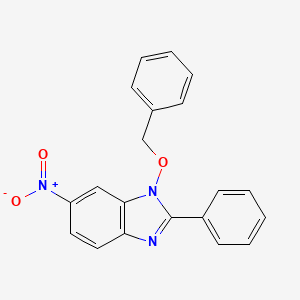![molecular formula C21H17ClFN3O4 B2404975 N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide CAS No. 478262-47-4](/img/structure/B2404975.png)
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as N-((((2-Chloro-4-fluorobenzyl)oxy)imino)methyl)-4-methoxy-2-phenoxynicotinamide, is a chemical compound with the molecular formula C21H17ClFN3O4 . It has a molecular weight of 429.83 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an imine group (C=N), an amide group (CONH2), and an ether group (R-O-R’). It also contains a phenyl ring and a pyridine ring .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.31±0.1 g/cm3 and a predicted pKa of 10.03±0.46 .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
- N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide may exhibit notable antibacterial and antioxidant activities. This was demonstrated by a study on substituted tridentate salicylaldimines, which showed that methoxy-substituted compounds exhibited the highest antibacterial and antioxidant activities, indicating the potential of electron-donating groups in these compounds to enhance such activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Inhibition of Nucleoside Transport
- Compounds like this compound may be involved in the inhibition of nucleoside transport. A study on analogues of 4-nitrobenzylthioinosine, which replace the ribose moiety with substituted benzyl groups, shows that such modifications can impact affinity for nucleoside transport proteins (Tromp et al., 2004).
Synthesis and Structural Analysis
- The compound's synthesis and structural properties are crucial for understanding its applications. Research on imines, including their synthesis, single-crystal structure, and molecular modeling, indicates the importance of these methods in developing compounds with potential pharmacological applications (Tatlidil et al., 2022).
Photodynamic Therapy for Cancer Treatment
- Substituted compounds related to this compound might be effective in photodynamic therapy for cancer treatment. A study on new zinc phthalocyanine derivatives with high singlet oxygen quantum yield shows their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activities
- The antiproliferative properties of similar compounds suggest potential cancer therapy applications. Research on benzyl and phenethyl analogs of makaluvamines, which includes 4-fluoro substituted benzyl analogs, shows significant antiproliferative effects on breast cancer cell lines (Shinkre et al., 2008).
Selective Anion Separation
- Compounds with similar structures may be used for selective anion separation. A study on ligands including N-4-fluorobenzyl-4-amino-1,2,4-triazole demonstrated special recognition of sulphate–water clusters, indicating potential applications in environmental and analytical chemistry (Luo et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4/c1-28-18-9-10-24-21(30-16-5-3-2-4-6-16)19(18)20(27)25-13-26-29-12-14-7-8-15(23)11-17(14)22/h2-11,13H,12H2,1H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDWBQCMBSGFFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC=C2)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)


![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)
![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2404902.png)
![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

